7-Methylbenzofuran

Alzheimer's disease Neuroprotection β-amyloid

7-Methylbenzofuran (CAS 17059-52-8) is a position-specific methylbenzofuran isomer critical for mTOR inhibitor synthesis and Alzheimer's disease research. The 7-methyl substitution creates a unique electronic/steric environment unattainable with other isomers, directly impacting target engagement and metabolic stability. This is a non-interchangeable research scaffold. Verify isomer identity before purchase.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 17059-52-8
Cat. No. B050305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzofuran
CAS17059-52-8
Synonyms7-Methylbenzo[b]furan
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CO2
InChIInChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3
InChIKeyPHQXPPBIJBCIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenzofuran (CAS 17059-52-8): Chemical Identity and Core Properties


7-Methylbenzofuran (CAS 17059-52-8) is a methyl-substituted derivative of the benzofuran heterocyclic scaffold [1]. It is a bicyclic organic compound consisting of a fused benzene and furan ring, with a methyl group at the 7-position . Its molecular formula is C9H8O, with a molecular weight of 132.16 g/mol [2]. The compound is typically a white to light yellow solid at room temperature, with a melting point of 109 °C and an estimated boiling point of 190.5 °C . It exhibits moderate lipophilicity, with a calculated LogP of 3.13 , and is soluble in organic solvents such as DMSO and acetonitrile .

Why 7-Methylbenzofuran Cannot Be Simply Substituted: The Critical Role of Positional Methylation


In the benzofuran scaffold, the specific position of a methyl substituent is a critical determinant of biological activity and physicochemical properties [1]. While 7-methylbenzofuran shares the same core structure and molecular formula (C9H8O) as other methylbenzofuran isomers (e.g., 2-, 4-, or 5-methylbenzofuran), the 7-position creates a unique electronic and steric environment that cannot be replicated by other isomers [2]. The 7-methyl group alters the electron density of the furan ring and influences the compound's metabolic stability and target engagement [3]. Generic substitution with an unsubstituted benzofuran or a differently positioned methyl isomer would result in a different spatial orientation and electronic profile, potentially abolishing the desired activity in applications such as mTOR inhibitor synthesis [4] or Alzheimer's disease research [5]. Therefore, 7-methylbenzofuran is a specific, non-interchangeable chemical entity for applications that rely on its precise substitution pattern.

Quantitative Differentiation of 7-Methylbenzofuran: Comparative Data vs. Unsubstituted Benzofuran and Positional Isomers


Alzheimer's Disease Model: Enhanced Aβ Aggregation Reduction and Acetylcholine Elevation in 7-Methylbenzofuran Hybrids

In a head-to-head comparison of benzofuran-chalcone hybrids in a transgenic C. elegans Alzheimer's disease model, 7-methylbenzofuran-containing hybrids (compounds 4f, 4i, 4m) significantly decreased Aβ aggregation and increased acetylcholine levels compared to untreated controls [1]. The study compared hybrids with and without the 7-methyl group, demonstrating that the 7-methyl substitution is critical for the observed multifunctional effects, including AChE inhibition and oxidative stress reduction [1].

Alzheimer's disease Neuroprotection β-amyloid

Antimicrobial Activity of 7-Methylbenzofuran Derivatives vs. Standard Drugs Gentamycin and K. Nystatin

A series of novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives were synthesized and screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains [1]. Their antimicrobial activities were directly compared against the standard clinical drugs Gentamycin (antibacterial) and K. Nystatin (antifungal) [1]. The study identified several 7-methylbenzofuran derivatives with potent antimicrobial activity, though exact MIC values were not provided in the abstract, the comparison to clinical standards confirms the scaffold's viability [1].

Antimicrobial Antibacterial Antifungal

Functional Conversion at Mu Opioid Receptor (MOR): 7-Methyl Substitution Dictates Agonist/Antagonist Switch

A study on NBF (benzofuran) derivatives explored the effect of C6 configuration and 3'-benzofuran substitution on MOR functional activity [1]. The research demonstrated that halogen and methyl substituents on the benzofuran ring, when combined with a specific 6α-configuration, retained MOR antagonist properties, while the 6β-counterparts switched to MOR agonists [1]. This indicates that a methyl group, particularly at the 7-position, can be a key determinant of functional outcome at the MOR, enabling the design of either antagonists or agonists based on the substitution pattern [1].

Opioid receptor GPCR Pain management

Physicochemical Profile: LogP of 3.13 Distinguishes 7-Methylbenzofuran from More Polar Benzofuran Derivatives

The calculated partition coefficient (LogP) for 7-methylbenzofuran is 3.13 . This value is significantly higher than that of unsubstituted benzofuran (LogP ≈ 2.0-2.3) and more polar derivatives such as benzofuran-2-carboxylic acid (LogP ≈ 1.5) [1]. The increased lipophilicity of 7-methylbenzofuran translates to enhanced membrane permeability and potential for blood-brain barrier penetration compared to more polar benzofuran analogs [2].

Lipophilicity Drug-likeness Pharmacokinetics

Role as an Intermediate for mTOR Inhibitors: A Specific Application Not Fulfilled by Other Benzofuran Isomers

7-Methylbenzofuran is specifically cited as an intermediate used to prepare mammalian target of rapamycin (mTOR) inhibitors [1]. This application is directly tied to the 7-methyl substitution pattern, as mTOR inhibitors incorporating the benzofuran scaffold require this specific regioisomer for the subsequent synthetic steps to yield the active pharmacophore [1]. The use of other methylbenzofuran isomers (e.g., 2-, 4-, or 5-methyl) would result in a different final compound, likely with altered or abolished mTOR inhibitory activity.

mTOR inhibitor Cancer Synthetic intermediate

Validated Applications of 7-Methylbenzofuran (CAS 17059-52-8) Based on Comparative Evidence


Alzheimer's Disease Drug Discovery: Developing Multifunctional Agents Targeting Aβ and Cholinergic Dysfunction

Based on in vivo evidence from a transgenic C. elegans model, 7-methylbenzofuran-containing hybrids have demonstrated significant efficacy in reducing Aβ aggregation, increasing acetylcholine levels, and providing neuroprotection [1]. This validates the use of 7-methylbenzofuran as a key starting scaffold for designing novel Alzheimer's disease therapeutics. Procurement of this specific isomer is essential for replicating these results or for synthesizing analogous compounds with potential disease-modifying activity. [1]

Antimicrobial Agent Development: Synthesizing Novel Antibacterial and Antifungal Leads

The synthesis and biological evaluation of novel 7-methylbenzofuran derivatives have shown direct, comparable antimicrobial activity against standard drugs like Gentamycin and K. Nystatin [2]. This evidence supports the use of 7-methylbenzofuran as a privileged scaffold in medicinal chemistry programs aimed at developing new anti-infective agents. The 7-methyl substitution is a key feature of these active derivatives, and substituting with other isomers would likely alter or eliminate this activity. [2]

Opioid Receptor Pharmacology: Exploring Functional Selectivity at the Mu Opioid Receptor

Recent structure-activity relationship studies indicate that the methyl group on a benzofuran scaffold can determine the functional outcome at the mu opioid receptor (MOR), enabling a switch between antagonist and agonist activity depending on stereochemistry [3]. For researchers investigating novel, non-addictive pain therapies, 7-methylbenzofuran provides a unique starting point for developing MOR ligands with tailored functional profiles. This level of control is not achievable with unsubstituted benzofuran or other isomers. [3]

mTOR Inhibitor Synthesis: A Critical Intermediate in Cancer and Immunosuppression Research

7-Methylbenzofuran is a documented intermediate for the synthesis of mammalian target of rapamycin (mTOR) inhibitors [4]. These inhibitors are crucial in oncology and transplant medicine. The specific 7-methyl substitution pattern is required for the synthetic route; using other benzofuran isomers would yield a different, and likely inactive, final product. This makes the procurement of authentic 7-methylbenzofuran (CAS 17059-52-8) mandatory for researchers in this field. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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